3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide
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Overview
Description
3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features additional functional groups, including an amino group, diethylamino group, and methoxy group. These modifications impart unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde derivatives with β-keto esters under acidic conditions. Subsequent steps may include nitration, reduction, and N-alkylation to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted benzofurans.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for designing inhibitors targeting specific biological pathways.
Medicine: In the medical field, derivatives of this compound have been investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making them valuable in drug discovery and development.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of materials with specific desired characteristics.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways involved would vary based on the biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may differ in the position and type of substituents.
Indole derivatives: Structurally similar to benzofurans, indoles also feature a fused ring system but with different substitution patterns.
Uniqueness: 3-Amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its versatility in synthetic applications and potential biological activities make it distinct from other benzofuran and indole derivatives.
Biological Activity
3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and molecular interactions of this compound, focusing on its biological activity across various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the methoxy and amino functional groups onto the benzofuran scaffold. The structural integrity and purity of the compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interaction with bacterial DNA gyrase, similar to other benzofuran derivatives that form hydrogen bonds with key residues in the enzyme's active site .
- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, particularly against Candida species. The growth inhibition zones observed in vitro indicate its potential as an antifungal agent .
- Anticancer Potential : Compounds within the benzofuran class have been linked to anticancer activities. Molecular docking studies suggest that this compound could inhibit cancer cell proliferation by interfering with tubulin dynamics, a pathway crucial for cell division .
The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with active site residues in target enzymes such as DNA gyrase.
- Hydrophobic Interactions : The diethyl and methoxy groups contribute to hydrophobic interactions that stabilize binding within the active site.
- Pi-Pi Stacking : Aromatic interactions enhance binding affinity to various biological targets, increasing the effectiveness of the compound .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-amino-N,N-diethyl-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-16(5-2)14(17)13-11(15)9-7-6-8-10(18-3)12(9)19-13/h6-8H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIFESQBVKFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(O1)C(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.